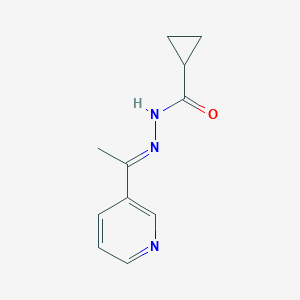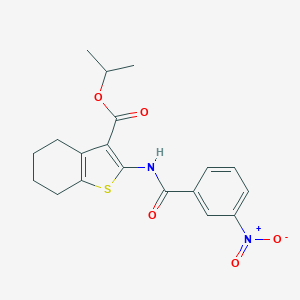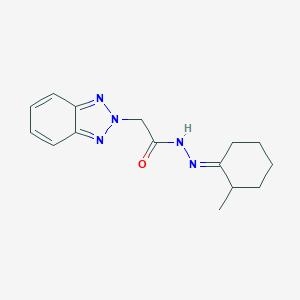
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N'~1~-(2-METHYLCYCLOHEXYLIDEN)ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole compounds are known for their ability to absorb ultraviolet (UV) light, making them useful as UV stabilizers in various applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide typically involves the reaction of benzotriazole with an appropriate hydrazide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reaction conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups.
Aplicaciones Científicas De Investigación
2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV light exposure.
Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as a UV-protective agent in drug formulations.
Industry: Utilized in the production of UV-resistant materials, such as plastics, paints, and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide involves its ability to absorb UV light and dissipate the energy as heat, thereby preventing the UV light from causing damage to the material or system it is protecting. The molecular targets and pathways involved include the absorption of UV photons by the benzotriazole moiety, which then undergoes non-radiative decay to release the energy as heat.
Comparación Con Compuestos Similares
Similar Compounds
2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: A compound with similar UV-absorbing properties.
Uniqueness
2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide is unique due to its specific hydrazide derivative, which may impart different physical and chemical properties compared to other benzotriazole derivatives. This uniqueness can be leveraged in applications where specific properties are desired, such as in specialized UV-protective formulations.
Propiedades
Fórmula molecular |
C15H19N5O |
|---|---|
Peso molecular |
285.34g/mol |
Nombre IUPAC |
2-(benzotriazol-2-yl)-N-[(E)-(2-methylcyclohexylidene)amino]acetamide |
InChI |
InChI=1S/C15H19N5O/c1-11-6-2-3-7-12(11)16-17-15(21)10-20-18-13-8-4-5-9-14(13)19-20/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,17,21)/b16-12+ |
Clave InChI |
WDCRKCXPLOQJEF-FOWTUZBSSA-N |
SMILES |
CC1CCCCC1=NNC(=O)CN2N=C3C=CC=CC3=N2 |
SMILES isomérico |
CC\1CCCC/C1=N\NC(=O)CN2N=C3C=CC=CC3=N2 |
SMILES canónico |
CC1CCCCC1=NNC(=O)CN2N=C3C=CC=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447353.png)
![2-[(3-Methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447354.png)
![2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B447358.png)
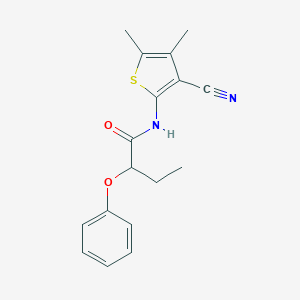
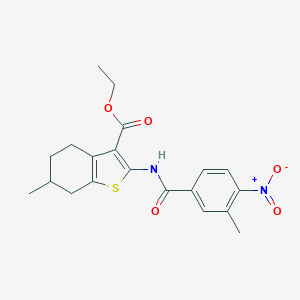
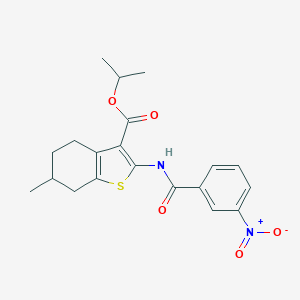
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide](/img/structure/B447363.png)
![2-[(2,4-Dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447364.png)
![5-bromo-N'-[1-(4-methoxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B447365.png)
![N'-[1-(2-thienyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B447366.png)
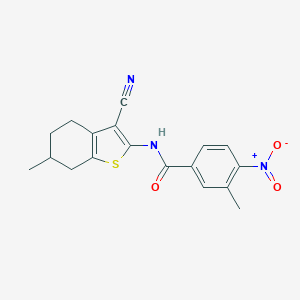
![Isopropyl 6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447372.png)
